6'''-Feruloylspinosin

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

6’‘’-Feruloylspinosin, a flavonoid isolated from seeds of Ziziphus jujuba, primarily targets the GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . These targets play a crucial role in the functioning of the nervous system, particularly in the regulation of neuronal excitability and the conduction of nerve signals .

Mode of Action

6’‘’-Feruloylspinosin interacts with its targets by crossing the blood-brain barrier and enhancing the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . This interaction results in changes in neuronal activity, which can have significant effects on behavior and cognition .

Biochemical Pathways

The compound affects the autophagy/lysosome pathway in GMC101 . It promotes autophagy activity, which is a cellular process involved in the removal of unnecessary or dysfunctional components . It also influences the mitophagy pathway by promoting the expression of Pink1/Parkin . Mitophagy is a type of autophagy where mitochondria are selectively degraded .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which suggests it has good bioavailability in the brain . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6’‘’-Feruloylspinosin.

Result of Action

6’‘’-Feruloylspinosin has been found to ameliorate the progression of the Alzheimer’s disease phenotype by delaying aging, decreasing the rate of paralysis, enhancing resistance to heat stress, and increasing the chemotaxis ability . It also reduces beta-amyloid-induced toxicity by inhibiting the deposition of beta-amyloid and the aggregated proteins .

Action Environment

The action, efficacy, and stability of 6’‘’-Feruloylspinosin can be influenced by various environmental factors. It is known that the compound can cross the blood-brain barrier, suggesting that it is stable enough to withstand the body’s physiological environment

Analyse Biochimique

Biochemical Properties

6’‘’-Feruloylspinosin plays a crucial role in various biochemical reactions. It has been shown to interact with several key biomolecules, including enzymes and proteins. Notably, 6’‘’-Feruloylspinosin can cross the blood-brain barrier and enhance the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . These interactions suggest that 6’‘’-Feruloylspinosin may modulate GABAergic signaling pathways, which are critical for maintaining neuronal excitability and function.

Cellular Effects

6’‘’-Feruloylspinosin exerts protective effects on various cell types and cellular processes. For instance, it has been demonstrated to inhibit apoptosis and improve cell viability in SH-SY5Y cells induced by Aβ1-42 . Additionally, 6’‘’-Feruloylspinosin reduces intracellular reactive oxygen species and malondialdehyde levels while increasing glutathione peroxidase activity and mitochondrial membrane potential . These effects indicate that 6’‘’-Feruloylspinosin can mitigate oxidative stress and enhance cellular antioxidant defenses.

Molecular Mechanism

The molecular mechanism of 6’‘’-Feruloylspinosin involves several pathways. It has been shown to reduce the phosphorylation of glycogen synthase kinase-3β (GSK3β) at Tyr216 and increase the expression of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and its downstream signaling proteins, including nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and hemeoxygenase-1 (HO-1) . These interactions suggest that 6’‘’-Feruloylspinosin promotes autophagy and enhances the activity of the PGC-1α/Nrf2/HO-1 pathway, which are essential for cellular protection and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’‘’-Feruloylspinosin have been observed to change over time. Studies have shown that 6’‘’-Feruloylspinosin can maintain its stability and efficacy over extended periods. For example, it has been reported to promote autophagy and reduce myocardial tissue injury in rats subjected to acute myocardial ischemia and reperfusion . These findings indicate that 6’‘’-Feruloylspinosin has long-term protective effects on cellular function.

Dosage Effects in Animal Models

The effects of 6’‘’-Feruloylspinosin vary with different dosages in animal models. In a study involving rats with myocardial ischemia, 6’‘’-Feruloylspinosin administered at a dose of 5 mg/kg significantly attenuated myocardial tissue injury and reduced cell apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6’‘’-Feruloylspinosin is involved in several metabolic pathways. It interacts with enzymes such as GSK3β and PGC-1α, influencing metabolic flux and metabolite levels . These interactions suggest that 6’‘’-Feruloylspinosin may play a role in regulating energy metabolism and cellular homeostasis.

Transport and Distribution

6’‘’-Feruloylspinosin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enhance the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons . This ability to penetrate the blood-brain barrier indicates that 6’‘’-Feruloylspinosin can effectively reach and exert its effects on central nervous system tissues.

Subcellular Localization

The subcellular localization of 6’‘’-Feruloylspinosin is critical for its activity and function. It has been shown to enhance the expression of light chain 3B-II and reduce p62 levels, indicating that it promotes autophagy in myocardial cells . These findings suggest that 6’‘’-Feruloylspinosin may localize to specific cellular compartments, such as autophagosomes, to exert its protective effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'extraction et la purification du 6’‘’-Feruloylspinosin à partir des graines de jujubier (Ziziphus jujuba) impliquent plusieurs étapes. Initialement, les graines sont dégraissées, suivies d'une extraction par ultrasons. L'extrait est ensuite purifié à l'aide de résine macroporeuse et séparé par chromatographie éclair. Enfin, la chromatographie préparative à haute pression est utilisée pour obtenir le 6’‘’-Feruloylspinosin pur .

Méthodes de production industrielle : La production industrielle du 6’‘’-Feruloylspinosin suit des méthodes d'extraction et de purification similaires à celles décrites ci-dessus. Le procédé garantit une pureté et un rendement élevés, le rendant approprié pour des recherches et applications supplémentaires .

Analyse Des Réactions Chimiques

Types de réactions : Le 6’‘’-Feruloylspinosin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions communs :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés du 6’‘’-Feruloylspinosin avec des activités pharmacologiques améliorées ou modifiées .

Applications De Recherche Scientifique

Le 6’‘’-Feruloylspinosin a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence pour l'étude des glycosides de flavonoides et de leurs propriétés chimiques.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et l'autophagie.

Médecine : Le 6’‘’-Feruloylspinosin est étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que l'ischémie myocardique, l'anxiété et les maladies neurodégénératives.

Industrie : Il est utilisé dans le développement de compléments alimentaires et de produits pharmaceutiques en raison de ses nombreuses propriétés bénéfiques .

Mécanisme d'action

Le 6’‘’-Feruloylspinosin exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Récepteurs GABA : Il améliore l'expression des ARNm GABAAα1, GABAAα5 et GABABR1 dans les neurones hippocampiques de rat, contribuant à ses effets anxiolytiques et neuroprotecteurs.

Autophagie et apoptose : Le composé favorise l'autophagie et réduit l'apoptose dans les cellules myocardiques, offrant des effets cardioprotecteurs.

Stress oxydatif : Il atténue les dommages oxydatifs en régulant l'expression des enzymes antioxydantes.

Comparaison Avec Des Composés Similaires

Le 6’‘’-Feruloylspinosin est unique parmi les glycosides de flavonoides en raison de sa structure spécifique et de ses activités pharmacologiques. Des composés similaires comprennent :

6’‘’-Acétylspinosine : Un dérivé de la spinosine avec des propriétés pharmacologiques améliorées.

Isovitexine-2’'-O-arabinoside : Un composé apparenté avec des effets neuroprotecteurs.

Propriétés

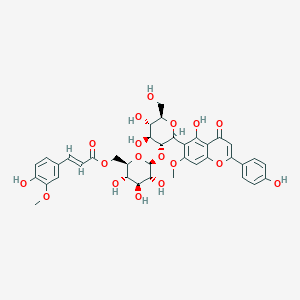

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAXZHIVHPRTIU-IHIXZLSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

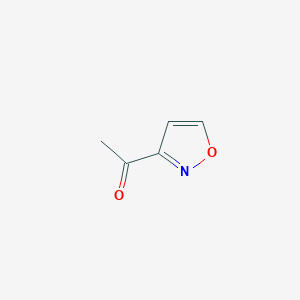

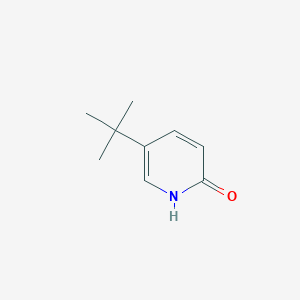

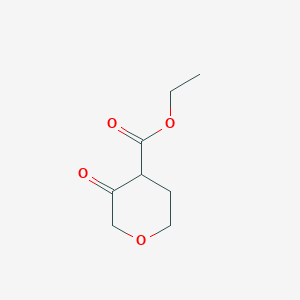

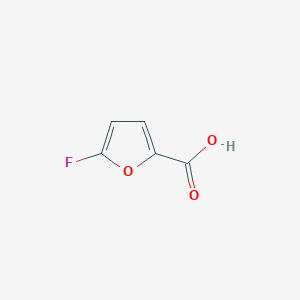

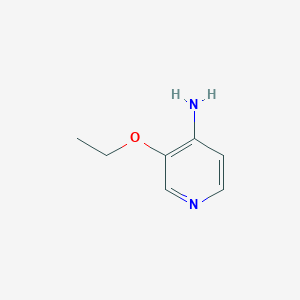

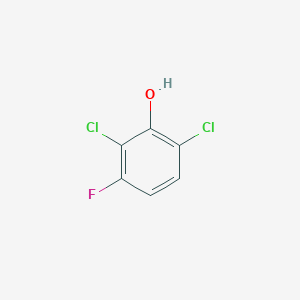

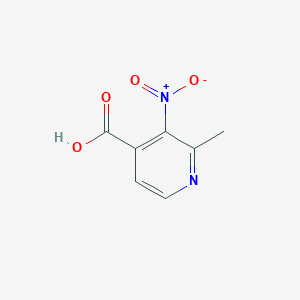

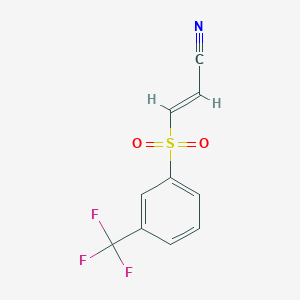

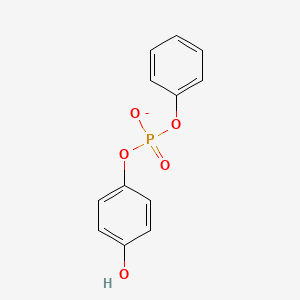

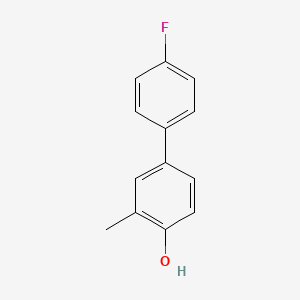

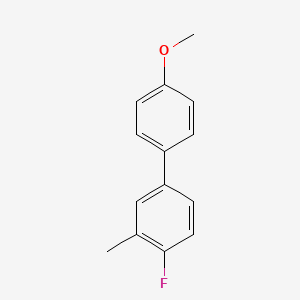

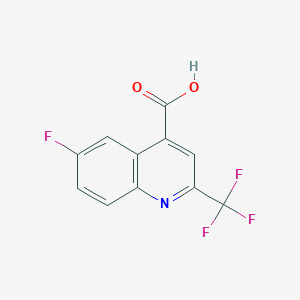

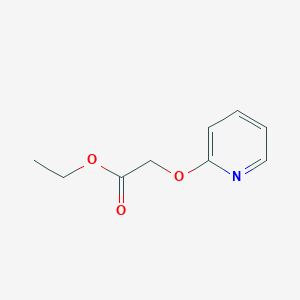

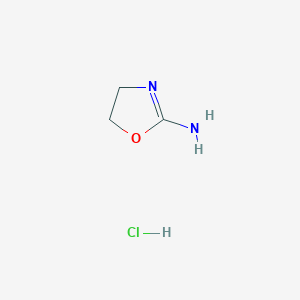

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.